molecular formula C9H10N4O B11908441 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B11908441
M. Wt: 190.20 g/mol
InChI Key: SMRRGLJVNWQKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide ( 522606-72-0) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an imidazo[1,2-a]pyridine core, a privileged heterocyclic scaffold in medicinal chemistry, fused from an imidazole ring and a pyridine ring . The compound has a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol . Its structure is characterized by a methyl substituent at the 3-position and a carbohydrazide functional group at the 2-position, which can serve as a versatile building block for the synthesis of diverse derivatives. As a member of the imidazopyridine family, it is a subject of interest in various pharmaceutical and agrochemical research programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in heterocyclic chemistry, library synthesis for drug discovery, and in the development of novel molecules with potential biological activity. For specific handling and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carbohydrazide

InChI

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)11-7-4-2-3-5-13(6)7/h2-5H,10H2,1H3,(H,12,14)

InChI Key

SMRRGLJVNWQKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps.

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and operational simplicity, are often applied to optimize the synthesis for large-scale production .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The carbohydrazide group undergoes condensation with aldehydes or ketones to form hydrazones, a reaction facilitated by acidic or thermal conditions.

Key Reactions and Conditions

ReactantConditionsProductYieldSource
Acetophenone derivativesH₂SO₄, ethanol, reflux (6–8 hrs)3-Imidazo[1,2-a]pyridinylpropenones60–95%
Aliphatic ketonesDean-Stark trap, dry benzene, refluxHydrazones with cyclized derivatives70–89%

Example :
Reaction with acetophenone derivatives under Claisen-Schmidt conditions produces α,β-unsaturated ketones (propenones) with trans-configuration, confirmed by NMR coupling constants (J = 15.4–15.8 Hz) .

Acylation Reactions

The hydrazide group reacts with acylating agents to form acylhydrazides, which are pharmacologically relevant.

Notable Acylation Pathways

Acylating AgentConditionsProductBiological ActivitySource
1-Naphthoyl chlorideEthanol, room temperatureN'-(1-Naphthoyl)-carbohydrazideAntitubercular (IC₅₀ = 1.90 µM)
Aromatic acyl chloridesBase catalysis, mild heatingAcylated derivatives with improved solubilityNot reported

Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the electrophilic carbonyl carbon of the acylating agent .

Cyclization and Heterocycle Formation

The carbohydrazide moiety participates in cyclization reactions to form fused heterocycles.

Reported Cyclization Reactions

Reagent/SystemConditionsProductApplicationSource
HSCH₂COOHReflux in benzene, 6 hrsThiazolidinone derivativesAntimicrobial agents
β-KetoestersAcidic or basic conditionsPyrazole or triazole-fused imidazoheterocyclesAnticancer leads

Example :
Reaction with mercaptoacetic acid forms thiazolidinones via elimination of water, confirmed by IR absorption at 1654 cm⁻¹ (C=O) .

Oxidation and Reduction Reactions

The imidazo[1,2-a]pyridine core and hydrazide group are susceptible to redox transformations.

Oxidation Pathways

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (neutral)Aqueous, room temperatureOxidized imidazo ring (N-oxide formation)Limited regioselectivity
H₂O₂Acidic conditionsSulfone derivatives (if sulfur present)Requires thiourea intermediates

Reduction Pathways

Reducing AgentConditionsProductOutcomeSource
NaBH₄Methanol, 0–5°CReduced hydrazide to amineLow efficiency
LiAlH₄Dry THF, refluxCleavage of carbohydrazide to amineHarsh conditions

Electrophilic Substitution on the Imidazo Core

The methyl group at position 3 and electron-rich ring system direct electrophilic attacks.

Observed Reactions

Reaction TypeReagentPosition ModifiedProduct UseSource
NitrationHNO₃/H₂SO₄C-5 or C-7Intermediate for functionalization
HalogenationNBS or NCSC-8 (if unsubstituted)Bioactive analog synthesis

Limitation : Steric hindrance from the methyl group reduces reactivity at adjacent positions.

Nucleophilic Substitution

Halogenated derivatives (if present) undergo nucleophilic substitution, though the target compound lacks inherent halogens.

Hypothetical Pathway (Based on Analogs)

NucleophileConditionsProductViability
AminesDMF, K₂CO₃, 80°CAmino-imidazo derivativesRequires bromo precursor
ThiolsEtOH, refluxThioether-linked compoundsNot experimentally confirmed

Scientific Research Applications

Synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

The synthesis of this compound typically involves the reaction of 3-methylimidazo[1,2-a]pyridine with hydrazine derivatives. The general synthetic pathway can be summarized as follows:

  • Starting Material : 3-Methylimidazo[1,2-a]pyridine.
  • Reagent : Hydrazine hydrate (or other hydrazine derivatives).
  • Reaction Conditions : Reflux in an appropriate solvent (e.g., ethanol).
  • Product Isolation : Crystallization from the reaction mixture.

This method yields the carbohydrazide derivative, which can then be characterized using spectroscopic techniques such as NMR and IR.

Antimycobacterial Activity

This compound has shown promising activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain analogs exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 4.53 μM without cytotoxicity at higher concentrations (50 μM) . This highlights its potential as a lead compound in the development of new antitubercular agents.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic properties of this compound derivatives have demonstrated their effectiveness against various cancer cell lines. For instance, one study synthesized novel derivatives and tested them against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. The compound bearing a 4-bromophenyl pendant exhibited the highest cytotoxic potential with an IC₅₀ value indicating significant activity .

Case Study 1: Antimycobacterial Screening

In a systematic screening of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, several compounds were identified with enhanced activity compared to traditional treatments. Notably, N'-(1-naphthoyl)-3-methylimidazo[1,2-a]pyridine-2-carbohydrazide demonstrated an IC₅₀ of 1.90 μM against pantothenate synthetase, indicating a novel mechanism of action that could be exploited for drug development .

Case Study 2: Anticancer Activity

A series of synthesized imidazo[1,2-a]pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that compounds with specific substitutions on the hydrazone moiety exhibited potent anticancer activity, making them candidates for further development as anticancer therapeutics .

Data Tables

The following table summarizes the biological activities and properties of selected derivatives of this compound:

Compound NameActivity TypeIC₅₀ (μM)MIC (μM)Notes
N'-(1-naphthoyl)-3-methyl...Antimycobacterial1.904.53Active against Mycobacterium tuberculosis
Compound with 4-bromophenylCytotoxicity--Highest activity against MCF-7 cells
Other derivativesVarious-≤1Broad spectrum activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Key Functional Groups Biological/Chemical Activity References
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Methyl (C3), carbohydrazide (C2) Hydrazide Cytotoxic (anticancer)
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Methyl (C2), carbohydrazide (C3) Hydrazide Altered reactivity profile
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide Chloro (C7), carbohydrazide (C2) Hydrazide, halogen Lab reagent (potential bioactivity)
6-Bromo-(2,4-dimethoxyphenyl)methylidene derivative Bromo (C6), dimethoxyphenyl (hydrazide) Aryl, halogen Corrosion inhibition
2-Methyl-3-nitroimidazo[1,2-a]pyridine Methyl (C2), nitro (C3) Nitro Intermediate for further synthesis

Substituent Effects on Reactivity and Bioactivity

  • Positional Effects: Methyl at C3 (target compound) vs. C2 (): The methyl group at C3 may block electrophilic substitution at this position, a common site for reactions like halogenation or nitration . In contrast, a C2 methyl group (e.g., 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide) leaves C3 open for electrophilic attack, altering reactivity.
  • Functional Group Modifications :

    • Hydrazide Derivatives : The carbohydrazide group enables Schiff base formation and click chemistry (e.g., triazole ring synthesis via Cu-catalyzed azide-alkyne cycloaddition), as seen in derivatives 11a–e . These modifications enhance anticancer activity, with IC50 values in the micromolar range.
    • Aryl and Heteroaryl Substituents : Derivatives with aryl groups (e.g., 6-bromo-dimethoxyphenyl) demonstrate dual functionality, acting as corrosion inhibitors in acidic media (e.g., 89% efficiency in 0.5 M HCl) and antifungal agents (MIC: 2–4 µg/mL against Microsporum canis) .

Activity Profiles

  • Anticancer Activity :

    • The target compound’s hydrazone and triazole derivatives (7a–e, 11a–e) show selective cytotoxicity, with triazole-containing analogs (11a–e) outperforming hydrazones in potency due to enhanced hydrogen bonding and π-π stacking .
    • In contrast, 2-methyl analogs () lack reported cytotoxic data, suggesting positional substitution critically influences bioactivity.
  • Antifungal and Corrosion Inhibition :

    • Thiosemicarbazide and oxadiazole derivatives () exhibit moderate antifungal activity, highlighting the role of sulfur-containing groups.
    • Bromo- and methoxy-substituted derivatives () demonstrate corrosion inhibition via adsorption on mild steel surfaces, validated by computational studies showing strong Fe–N/O interactions.

Biological Activity

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in pharmacology, focusing on antimicrobial, anticancer, and antiviral activities.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of 3-methylimidazo[1,2-a]pyridine with hydrazine derivatives. A typical synthesis involves heating the imidazo compound with hydrazine in the presence of a suitable solvent under reflux conditions. The yield and purity of the synthesized compound can be assessed using techniques such as NMR and mass spectrometry.

1. Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study evaluated several derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against tested strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was tested against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715
A54920

In vitro assays showed that the mechanism of action may involve apoptosis induction and cell cycle arrest.

3. Antiviral Activity

Recent investigations have also highlighted the antiviral properties of imidazo[1,2-a]pyridine derivatives. Specifically, studies have shown promising results against viral strains such as HIV and influenza. The compound's ability to inhibit viral replication was evaluated using standard plaque reduction assays.

Case Studies

Case Study 1: Antimicrobial Evaluation
A comprehensive study conducted by Raundal et al. synthesized several imidazo derivatives and tested their antimicrobial activity. Among these, this compound was one of the most effective against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties
In a study assessing the anticancer effects on MCF-7 cells, it was found that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure . The results indicated that the compound could serve as a scaffold for further drug development targeting breast cancer.

Q & A

Q. Advanced Functionalization Strategies

  • Friedel-Crafts Acylation : Selective C-3 acylation using Lewis acids (e.g., AlCl₃) introduces acetyl groups, enhancing electronic properties for pharmacological or material science applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro or cyano) at specific positions modulate reactivity and bioactivity. For instance, bromo and methoxy substituents improve corrosion inhibition efficacy .

What methodologies are used to evaluate corrosion inhibition efficiency?

Q. Basic Experimental Design

  • Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency in acidic media (e.g., 0.5 M HCl) .
  • Weight Loss Studies : Quantify metal surface protection over time under controlled temperature and concentration .
    Data Interpretation : Calculate inhibition efficiency (%) using corrosion current density (icorr) and charge transfer resistance (Rct) values .

How can adsorption mechanisms be analyzed using computational models?

Q. Advanced Computational Integration

  • Density Functional Theory (DFT) : Calculate molecular descriptors (e.g., HOMO-LUMO energies) to correlate electronic structure with adsorption affinity on metal surfaces .
  • Monte Carlo Simulations : Model inhibitor-metal interactions in corrosive environments to predict adsorption orientation and binding energy .
    Validation : Cross-reference computational results with experimental EIS and polarization data .

How to design biological activity assays for this compound?

Q. Basic Assay Design

  • Antiparasitic Activity : Screen against Trypanosoma cruzi or Leishmania infantum using viability assays (e.g., resazurin-based) and report IC₅₀ values .
  • Anticancer Evaluation : Test cytotoxicity via MTT assays on cancer cell lines (e.g., lung or pancreatic) and compare with non-cancerous cells (e.g., HEK-293) .
    Controls : Include standard drugs (e.g., benznidazole for antiparasitic studies) for benchmarking .

What strategies optimize structure-activity relationships (SAR) for bioactivity?

Q. Advanced SAR Approaches

  • Hydrazide Modifications : Introduce arylidene or heterocyclic substituents to enhance binding to biological targets (e.g., tyrosine kinases or protozoal enzymes) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions with receptor sites (e.g., c-Met kinase) .

What are best practices for characterizing this compound spectroscopically?

Q. Basic Characterization Protocols

  • NMR Analysis : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and carbohydrazide NH groups (δ 10–12 ppm) .
  • HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
    Pitfalls : Avoid DMSO-d₆ as a solvent for NH proton detection due to signal broadening.

How do polymorphic forms influence solid-state properties?

Q. Advanced Crystallographic Analysis

  • Polymorph Screening : Recrystallize from solvents (e.g., ethanol/water) to isolate different crystalline forms. For example, cyano-substituted derivatives exhibit yellow, orange, or red luminescence depending on packing .
  • TD-DFT Studies : Simulate excited-state intramolecular proton transfer (ESIPT) to explain polymorph-dependent luminescence .

How to resolve contradictions between experimental and computational results?

Q. Data Reconciliation Strategies

  • Multi-Technique Validation : Combine electrochemical data with DFT-based adsorption energy calculations to identify outliers .
  • Parameter Optimization : Adjust computational settings (e.g., basis sets or solvation models) to better align with experimental conditions .

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